molecular formula C9H9BrFNO B1379194 2-Bromo-3-(4-fluorophenyl)propanamide CAS No. 1461705-99-6

2-Bromo-3-(4-fluorophenyl)propanamide

Cat. No.: B1379194
CAS No.: 1461705-99-6
M. Wt: 246.08 g/mol
InChI Key: ISLSMDMOUXWHQC-UHFFFAOYSA-N
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Description

“2-Bromo-3-(4-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrFNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) . This indicates the presence of a bromine atom at the 2nd position, a fluorine atom at the 4th position of the phenyl group, and an amide group attached to the propyl chain.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 246.08 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis of Related Compounds : The synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to 2-Bromo-3-(4-fluorophenyl)propanamide, demonstrates the utility of cross-coupling reactions and diazotization in producing halogenated aromatic compounds. This methodology could inform synthetic routes for this compound by illustrating practical approaches to incorporating halogen atoms into complex organic frameworks (Qiu et al., 2009).

Environmental and Biological Research

  • Biological Production and Downstream Processing : The research on 1,3-propanediol and 2,3-butanediol production highlights the importance of microbial processes in synthesizing chemicals with wide application ranges, including potential relevance to the synthesis or degradation of compounds like this compound. This underscores the role of biotechnological methods in producing and processing chemical compounds (Xiu & Zeng, 2008).

Toxicology and Safety

  • Toxicity and Safety Evaluations : While specific studies on this compound were not identified, the broader literature on the toxicology of similar compounds, such as 2,4,6-tribromophenol, provides a framework for assessing potential environmental and health impacts. Understanding the toxicokinetics and toxicodynamics of structurally related compounds can guide safety evaluations and regulatory considerations for new chemicals (Koch & Sures, 2018).

Mechanism of Action

The mechanism of action of “2-Bromo-3-(4-fluorophenyl)propanamide” is not specified in the available resources. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Future Directions

The future directions for “2-Bromo-3-(4-fluorophenyl)propanamide” are not specified in the available resources. The potential applications and research directions would depend on the specific properties and reactivity of this compound .

Properties

IUPAC Name

2-bromo-3-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLSMDMOUXWHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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